Benzenamine, N,N-diethyl-3,5-dimethyl-
Description
Benzenamine, N,N-diethyl-3,5-dimethyl- (C12H19N) is a tertiary aromatic amine featuring two ethyl groups attached to the nitrogen atom and methyl groups at the 3- and 5-positions of the benzene ring. This compound is likely used in organic synthesis, pharmaceuticals, or agrochemicals due to its electron-rich amine group and steric bulk .
Properties
CAS No. |
3995-39-9 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 |
InChI Key |
VFNOZYFHJTZTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-3,5-dimethyl- typically involves the alkylation of 3,5-dimethylaniline. One common method is the reaction of 3,5-dimethylaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-diethyl-3,5-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Benzenamine, N,N-diethyl-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-3,5-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with aromatic amino acids in proteins, leading to changes in enzyme activity. Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key properties of Benzenamine, N,N-diethyl-3,5-dimethyl- with closely related compounds:
Key Observations
Molecular Weight and Substituent Effects: The addition of ethyl groups (vs. methyl) increases molecular weight and steric bulk. For example, replacing N,N-dimethyl with N,N-diethyl (as in the target compound vs. CAS 4913-13-7) raises the molecular weight from 149.24 to 177.29 g/mol.
Boiling Points :
- The N,N-tetramethyl analog (CAS 4913-13-7) has a boiling point of 409 K, while the primary amine 3,5-xylidine (CAS 108-69-0) boils at ~481–483 K. The target compound’s boiling point is expected to fall between these values due to reduced hydrogen bonding (tertiary amine) compared to the primary amine .
Reactivity and Applications :
- The isocyanato derivative (CAS 380431-64-1) highlights the compound’s utility as an intermediate in polyurethane or urea synthesis. The tert-butyl analog (CAS 5369-25-5) may serve as a sterically hindered base in catalysis .
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